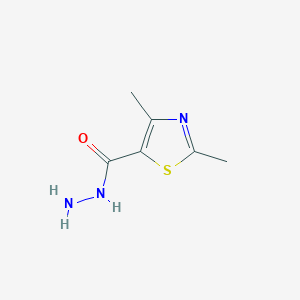

2,4-Dimethylthiazole-5-carbohydrazide

Descripción

Significance of the Thiazole (B1198619) Moiety in Contemporary Chemical and Biological Sciences

The thiazole moiety, a five-membered heterocyclic ring containing both sulfur and nitrogen atoms, is a cornerstone in the fields of medicinal and chemical sciences. globalresearchonline.net Its significance stems from its unique aromatic structure, which allows for a variety of chemical reactions, including nucleophilic and donor-acceptor interactions. chemsrc.com This versatility makes the thiazole ring a "privileged scaffold," a core structural component in numerous pharmacologically important molecules. globalresearchonline.net

Thiazole derivatives exhibit a vast spectrum of biological activities, and this scaffold is present in more than 18 FDA-approved drugs. orgsyn.org Its derivatives are recognized for a wide range of therapeutic potentials, including antimicrobial, anti-inflammatory, anticancer, and antifungal effects. chemsrc.com The ability of the thiazole nucleus to interact with various biological targets, such as enzymes and receptors, makes it a subject of intense focus for medicinal chemists aiming to develop novel therapeutic agents. chemsrc.comorgsyn.org

Historical Context of Thiazole Chemistry and its Evolution in Medicinal and Agricultural Applications

The chemistry of thiazole has a rich history, evolving into a critical area of heterocyclic chemistry. Historically, the thiazole ring was identified as a key component in natural products, most notably in Vitamin B1 (Thiamine) and penicillin antibiotics, where a reduced thiazole ring (thiazolidine) is present. This discovery spurred extensive research into the synthesis and application of thiazole derivatives. cymitquimica.com

Over the decades, advancements in synthetic methodologies have allowed for precise modifications to the thiazole ring, leading to the development of a multitude of compounds with enhanced potency and specificity. globalresearchonline.net In medicinal chemistry, this has resulted in drugs targeting a wide array of diseases, from infections to cancer. globalresearchonline.net In agriculture, thiazole derivatives have been successfully commercialized as fungicides and herbicides, playing a crucial role in crop protection. chemimpex.com The continuous exploration of thiazole chemistry promises further innovations across these vital sectors. semanticscholar.org

Overview of Hydrazide Functionality within Heterocyclic Systems

The hydrazide functional group (-C(=O)NHNH2) is a highly valuable component in organic synthesis, particularly in the construction of heterocyclic systems. Organic acid hydrazides and their derivatives are recognized as versatile synthons, or building blocks, for creating a variety of five, six, and seven-membered heterocyclic rings. ajgreenchem.com This utility is due to the reactive nature of the hydrazide group, which can participate in cyclization reactions to form stable ring structures. ajgreenchem.com

Research Landscape of 2,4-Dimethylthiazole-5-carbohydrazide: Current Gaps and Future Directions

This compound is a specific derivative that combines the stable 2,4-dimethylthiazole (B1360104) core with a reactive carbohydrazide (B1668358) group. It is recognized primarily as a valuable intermediate in the synthesis of more complex molecules. chemimpex.com Its structure makes it an ideal starting material for developing novel pharmaceuticals and agrochemicals. chemimpex.com The hydrazide functionality serves as a handle for further chemical modifications, allowing for the creation of diverse molecular libraries for screening purposes. chemimpex.com

Despite its utility as a synthetic building block, the research landscape for this compound itself is not extensive. There is a noticeable gap in the literature regarding the comprehensive evaluation of its intrinsic biological activities. Future research should focus on exploring the standalone pharmacological profile of this compound. Investigating its potential antimicrobial, antifungal, or anticancer properties could reveal new applications and establish it not just as an intermediate, but as a bioactive agent in its own right. Such studies would fill a critical knowledge gap and could unlock new avenues for drug discovery and development.

Data Table: Physicochemical Properties of this compound

The following table summarizes the key physical and chemical properties of the compound.

| Property | Value |

| CAS Number | 99357-25-2 |

| Molecular Formula | C₆H₉N₃OS |

| Molecular Weight | 171.22 g/mol |

| Appearance | Off-white amorphous powder |

| Melting Point | 142-148 °C |

| Purity | ≥ 98% (HPLC) |

Data sourced from references cymitquimica.comchemimpex.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2,4-dimethyl-1,3-thiazole-5-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3OS/c1-3-5(6(10)9-7)11-4(2)8-3/h7H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHGDPVYDXLQXON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00372496 | |

| Record name | 2,4-dimethyl-1,3-thiazole-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00372496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99357-25-2 | |

| Record name | 2,4-Dimethyl-5-thiazolecarboxylic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99357-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-dimethyl-1,3-thiazole-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00372496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 99357-25-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 2,4 Dimethylthiazole 5 Carbohydrazide

Precursor Synthesis and Derivatization Strategies for the Thiazole (B1198619) Ring System

The foundation for synthesizing 2,4-Dimethylthiazole-5-carbohydrazide lies in the robust construction of the thiazole ring and the subsequent installation of necessary precursors.

The most common and historically significant method for synthesizing substituted thiazoles is the Hantzsch thiazole synthesis. dergipark.org.trbepls.com For 2,4-dimethylthiazole (B1360104), this reaction typically involves the condensation of a thioamide with an α-haloketone. orgsyn.orgchemicalbook.com

Specifically, thioacetamide (B46855) is reacted with a 3-halo-2-butanone, such as chloroacetone (B47974) or bromoacetone. orgsyn.orgchemicalbook.com A widely cited procedure involves the in-situ formation of thioacetamide from acetamide (B32628) and phosphorus pentasulfide in a solvent like dry benzene. orgsyn.org Chloroacetone is then added gradually to control the exothermic reaction. orgsyn.org The mixture is refluxed, and after workup involving neutralization and extraction, 2,4-dimethylthiazole is isolated by distillation. orgsyn.org

Table 1: Hantzsch Synthesis of 2,4-Dimethylthiazole

| Reactant 1 | Reactant 2 | Key Reagent | Solvent | Typical Yield | Reference |

|---|---|---|---|---|---|

| Acetamide | Chloroacetone | Phosphorus pentasulfide | Benzene | 41–45% | orgsyn.org |

With the 2,4-dimethylthiazole core established, the next critical step is the introduction of a carboxylic acid group at the 5-position. This compound serves as a key building block for further synthesis. medchemexpress.comchemimpex.com A common route to 2,4-dimethylthiazole-5-carboxylic acid involves the hydrolysis of its corresponding ethyl ester, ethyl 2,4-dimethylthiazole-5-carboxylate. chemicalbook.com

The synthesis of the ester precursor itself can be achieved through a cyclization reaction between thioacetamide and ethyl 2-chloroacetoacetate. google.com The subsequent hydrolysis is typically carried out under basic conditions. The ethyl ester is refluxed in an aqueous ethanol (B145695) solution containing a base, such as sodium hydroxide. chemicalbook.com After the reaction is complete, the ethanol is removed, and the aqueous layer is acidified (e.g., with hydrochloric acid to pH 3) to precipitate the carboxylic acid. chemicalbook.com

Table 2: Hydrolysis of Ethyl 2,4-Dimethylthiazole-5-carboxylate

| Starting Material | Reagents | Conditions | Product | Typical Yield | Reference |

|---|

To facilitate the subsequent reaction with hydrazine (B178648), the carboxylic acid is often converted into a more reactive derivative, such as an acid chloride. This transformation is a standard procedure in organic synthesis.

2,4-Dimethylthiazole-5-carboxylic acid is treated with a chlorinating agent, most commonly thionyl chloride (SOCl₂). nih.gov The carboxylic acid is typically refluxed with an excess of thionyl chloride. nih.gov After the reaction is complete, the excess thionyl chloride is removed by distillation under reduced pressure, yielding the crude 2,4-dimethylthiazole-5-carboxylic acid chloride, which is often used in the next step without further purification. nih.govprepchem.com

Direct Synthesis of this compound from Key Intermediates

The final step in the primary synthesis pathway is the formation of the carbohydrazide (B1668358) moiety. This is achieved through the reaction of a suitable carboxylic acid derivative with hydrazine. The most direct method involves the hydrazinolysis of an ester, such as ethyl 2,4-dimethylthiazole-5-carboxylate. kau.edu.saajgreenchem.com

In this procedure, the ester is reacted with hydrazine hydrate, often in an alcoholic solvent like ethanol. kau.edu.saajgreenchem.com The reaction mixture is typically heated under reflux to drive the reaction to completion. Upon cooling, the product, this compound, often crystallizes from the solution and can be collected by filtration. kau.edu.sa This conversion from an ester to a carbohydrazide is a well-established and efficient transformation. ajgreenchem.com

Advanced Synthetic Approaches for Structural Modification and Functionalization

Beyond the direct synthesis of the title compound, advanced methodologies allow for the modification of the thiazole ring, enabling the creation of a diverse range of analogues.

The functionalization of the thiazole core is a key area of research for creating structural diversity. dergipark.org.tr Various strategies can be employed to introduce different substituents onto the heterocyclic ring.

One common approach involves modifying the initial building blocks used in the Hantzsch synthesis. By using different thioamides and α-haloketones, a wide variety of substituents can be installed at the 2- and 4-positions of the thiazole ring. dergipark.org.tr

For modifications at other positions, post-synthesis functionalization is employed. For instance, bromination of the thiazole ring can introduce a reactive handle for further transformations. researchgate.net This can be followed by metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl or other carbon-based substituents. nih.gov This involves reacting the brominated thiazole with a boronic acid in the presence of a palladium catalyst. nih.gov

Furthermore, the development of multicomponent reactions provides an efficient way to synthesize highly substituted thiazoles in a single step from simple starting materials. bepls.com Recent research has also focused on the functionalization of fused thiazole systems, such as thiazolo[4,5-d] orgsyn.orgchemicalbook.comchemicalbook.comtriazole, where a sulfone group on the thiazole ring acts as a versatile reactive point for SNAr reactions, metal-catalyzed couplings, and radical-based alkylations. nih.govrsc.org These advanced methods open up possibilities for extensive structural modifications.

Modifications at the Hydrazide Moiety: Schiff Base Formation and Beyond

The hydrazide functional group (-CONHNH₂) of this compound is a reactive hub, enabling the synthesis of a wide array of derivatives. The most prominent reaction is the condensation with aldehydes and ketones to form hydrazones, commonly known as Schiff bases. ekb.eg This reaction typically involves the nucleophilic attack of the terminal nitrogen atom of the hydrazide onto the electrophilic carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule.

The formation of these Schiff bases is often catalyzed by a few drops of an acid, such as glacial acetic acid, and carried out in a suitable solvent like ethanol under reflux. ajgreenchem.com For instance, the reaction of a carbohydrazide with various substituted aromatic aldehydes leads to the corresponding N'-benzylidene-carbohydrazide derivatives. nih.gov These reactions are fundamental in constructing more complex molecules with diverse biological activities. chemrevlett.com

Beyond simple Schiff base formation, the hydrazide moiety can be further modified. It can react with isothiocyanates to yield thiosemicarbazide (B42300) derivatives. These intermediates are crucial as they can be cyclized to form five-membered heterocyclic rings. For example, cyclization of thiosemicarbazides in the presence of a base like triethylamine (B128534) can produce 1,2,4-triazole-3-thiones, while treatment with a strong acid like orthophosphoric acid can lead to the formation of 1,3,4-thiadiazole (B1197879) rings. nih.gov The hydrazide can also be acylated or undergo reactions that lead to other heterocyclic systems like oxadiazoles. mdpi.com

Table 1: Synthesis of Schiff Bases from Hydrazides This table is illustrative, based on common reactions of carbohydrazides.

| Hydrazide Reactant | Aldehyde/Ketone Reactant | Typical Catalyst | Resulting Product Class | Reference |

|---|---|---|---|---|

| This compound | Substituted Benzaldehyde | Glacial Acetic Acid | (E)-N'-(substituted-benzylidene)-2,4-dimethylthiazole-5-carbohydrazide | nih.govchemrevlett.com |

| This compound | Isatin Derivatives | Acetic Acid | Isatin-hydrazone Derivatives | ajgreenchem.com |

| This compound | Acetophenone | Acid Catalyst | N'-(1-phenylethylidene)-2,4-dimethylthiazole-5-carbohydrazide | ekb.eg |

Multi-Step Synthesis Protocols for Complex Derivatives

This compound serves as a valuable building block in multi-step syntheses designed to construct more elaborate molecular architectures. Its derivatives, particularly the Schiff bases, are often not the final products but key intermediates for further cyclization reactions. ekb.eg

A common multi-step protocol involves:

Formation of a Hydrazone (Schiff Base): Reacting this compound with an appropriate aldehyde or ketone. orientjchem.org

Cyclization: Treating the resulting hydrazone with a cyclizing agent to form a new heterocyclic ring. For example, reacting a hydrazone with α-chloroacetyl chloride can yield an azetidin-2-one (B1220530) ring. ekb.eg Similarly, reaction with thioglycolic acid can produce a thiazolidin-4-one moiety. ekb.eg

These multi-step sequences allow for the fusion or attachment of new ring systems to the thiazole core, leading to hybrid molecules that combine the structural features of different heterocyclic classes. For instance, a one-pot, two-step procedure can be employed where a thiosemicarbazone is formed first and then, without isolation, is cyclized with a phenacyl bromide to yield a 2-hydrazinyl-4-arylthiazole derivative. orientjchem.org Such protocols are efficient as they reduce the need for isolating intermediates, thereby saving time and resources. orientjchem.org

The synthesis of fused heterocyclic systems is another important application. A multi-step cyclization can be initiated to create benzimidazole-fused 1,2,4-thiadiazoles, showcasing the utility of such protocols in generating intricate molecular structures. nih.gov

Table 2: Examples of Multi-Step Synthesis from Hydrazide Intermediates This table illustrates common multi-step pathways starting from hydrazide derivatives.

| Starting Hydrazide | Intermediate | Reagent for Step 2 | Final Product Class | Reference |

|---|---|---|---|---|

| This compound | Thiosemicarbazide Derivative (via reaction with isothiocyanate) | Triethylamine (base) | 1,2,4-Triazole-3-thione derivative | nih.gov |

| This compound | Thiosemicarbazide Derivative (via reaction with isothiocyanate) | Orthophosphoric Acid | 1,3,4-Thiadiazole derivative | nih.gov |

| This compound | Hydrazone (Schiff Base) | α-Chloroacetyl chloride | Azetidin-2-one derivative | ekb.eg |

| This compound | Hydrazone (Schiff Base) | Thioglycolic Acid | Thiazolidin-4-one derivative | ekb.eg |

Green Chemistry Approaches in this compound Synthesis

In line with the principles of sustainable chemistry, efforts have been made to develop more environmentally benign methods for the synthesis of hydrazides and their derivatives. egranth.ac.in These green approaches aim to improve energy efficiency, reduce the use of hazardous solvents, and simplify reaction procedures. egranth.ac.in

For the synthesis of the hydrazide itself from its corresponding carboxylic acid or ester, microwave irradiation offers a significant advantage over conventional heating. It is more energy-efficient, leads to enhanced reaction rates, and often results in higher purity products with simplified work-up. egranth.ac.in Solvent-free, one-pot methods for preparing hydrazides directly from acids under microwave conditions have been developed and found to be superior to conventional methods based on green chemistry metrics. egranth.ac.in

In the synthesis of derivatives like Schiff bases, green methodologies are also being implemented. One approach involves using micellar catalysis, where a surfactant such as sodium dodecyl sulfate (B86663) (SDS) is used in an aqueous, bio-based solvent system like ethyl lactate (B86563) and water. chemrevlett.com This method allows the reaction to proceed efficiently at room temperature, avoiding the need for hazardous organic solvents and high temperatures. chemrevlett.com

The use of ultrasonic irradiation is another green technique that can accelerate reaction rates under mild conditions. nih.gov For the synthesis of thiazole derivatives, ultrasound has been employed in conjunction with eco-friendly, reusable biocatalysts, leading to quick reaction times and high yields. nih.gov These methods highlight a shift towards more sustainable practices in heterocyclic synthesis.

Table 3: Comparison of Synthetic Methods

| Method | Key Features | Advantages | Reference |

|---|---|---|---|

| Conventional Heating (Reflux) | Use of organic solvents (e.g., ethanol), often requires acid/base catalyst. | Well-established and widely used. | ajgreenchem.com |

| Microwave Irradiation | Solvent-free or reduced solvent, rapid heating. | Energy efficient, faster reactions, higher purity. egranth.ac.in | egranth.ac.in |

| Ultrasonic Irradiation | Use of sound waves to induce cavitation, often with a catalyst. | Mild conditions, rapid reaction times, high yields. nih.gov | nih.gov |

| Micellar Catalysis | Reaction in aqueous/bio-based solvent with a surfactant. | Avoids hazardous organic solvents, room temperature conditions. chemrevlett.com | chemrevlett.com |

Despite a comprehensive search for experimental data, detailed spectroscopic information for the specific compound this compound is not available in the public scientific literature. While the existence of the compound is confirmed through chemical supplier databases, which provide basic physical properties, published research detailing its advanced spectroscopic characterization could not be located.

Vendor information confirms the molecular formula (C₆H₉N₃OS) and molecular weight (approximately 171.22 g/mol ) of this compound. vulcanchem.comcymitquimica.com However, specific experimental data from ¹H NMR, ¹³C NMR, 2D NMR, IR, UV-Vis, and Mass Spectrometry analyses are absent from the available resources.

Research articles and databases provide spectroscopic data for structurally related compounds, such as other thiazole derivatives or different types of hydrazides. researchgate.netmdpi.comnih.gov However, this information cannot be used to accurately describe this compound, as even minor structural differences can lead to significant variations in spectroscopic profiles.

Therefore, it is not possible to provide a scientifically accurate and detailed article based on the requested outline for this compound due to the lack of published experimental data.

Advanced Spectroscopic Characterization and Structural Elucidation

X-ray Crystallography for Solid-State Structure Determination

The definitive determination of the three-dimensional arrangement of atoms and molecules in a crystalline solid is achieved through single-crystal X-ray diffraction analysis. This powerful technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.

A systematic search of crystallographic databases and the scientific literature was conducted to obtain X-ray crystallographic data for 2,4-Dimethylthiazole-5-carbohydrazide. This search included queries for the compound's crystal structure, unit cell parameters, space group, and atomic coordinates.

Research Findings:

Despite a comprehensive search, no published single-crystal X-ray diffraction data for this compound could be located. Consequently, the solid-state structure of this compound has not been experimentally determined and reported. The table below is presented as a template for the type of data that would be expected from such an analysis.

Table 1: Crystallographic Data for this compound (Data Not Available)

| Parameter | Value |

|---|---|

| Crystal System | Data Not Available |

| Space Group | Data Not Available |

| a (Å) | Data Not Available |

| b (Å) | Data Not Available |

| c (Å) | Data Not Available |

| α (°) | Data Not Available |

| β (°) | Data Not Available |

| γ (°) | Data Not Available |

| Volume (ų) | Data Not Available |

| Z | Data Not Available |

| Calculated Density (g/cm³) | Data Not Available |

This table is intended for illustrative purposes to show the parameters that would be determined from an X-ray crystallographic study. No experimental data is currently available.

The lack of crystallographic data means that insights into the compound's solid-state packing, hydrogen bonding network involving the carbohydrazide (B1668358) moiety, and the planarity of the thiazole (B1198619) ring system remain speculative and await experimental verification.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.govnih.gov These calculations are fundamental to understanding the distribution of electrons, which in turn dictates the molecule's stability, reactivity, and spectroscopic properties. For thiazole (B1198619) derivatives, DFT has been employed to analyze various electronic characteristics. nih.gov

HOMO-LUMO Analysis and Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The HOMO energy is associated with the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.net

In a study on the related compound 5-acetyl-2,4-dimethylthiazole, the HOMO-LUMO energy gap was calculated to be 4.42 eV. researchgate.net A large energy gap generally signifies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net This value suggests that charge transfer occurs within the molecule, originating from a π → π* transition. researchgate.net For 2,4-Dimethylthiazole-5-carbohydrazide, the HOMO is typically localized on the electron-rich thiazole ring, while the LUMO is distributed over the electron-withdrawing carbohydrazide (B1668358) moiety.

Interactive Table: Electronic Properties of a Related Thiazole Compound Data based on calculations for 5-acetyl-2,4-dimethylthiazole.

| Parameter | Value (eV) | Reference |

|---|---|---|

| EHOMO | -6.89 | researchgate.net |

| ELUMO | -2.47 | researchgate.net |

| Energy Gap (ΔE) | 4.42 | researchgate.net |

Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for identifying the reactive sites of a molecule. nih.gov It illustrates the charge distribution and helps predict sites for electrophilic and nucleophilic attack. researchgate.net In an MEP map, regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are favorable for nucleophilic attack. nih.govresearchgate.net

For this compound, the MEP map would be expected to show:

Negative Potential: Concentrated around the electronegative oxygen atom of the carbonyl group and the nitrogen atom of the thiazole ring. These sites represent the most likely areas for interaction with protons or other electrophiles.

Positive Potential: Localized on the hydrogen atoms of the hydrazide (-NHNH2) group. These protons are the most acidic and represent sites for nucleophilic attack.

Global Descriptors

Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity and stability. researchgate.net These descriptors include electronegativity (χ), chemical hardness (η), and global softness (S).

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Indicates resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Global Softness (S): The reciprocal of hardness, representing the molecule's polarizability.

Using the energies from the analogue 5-acetyl-2,4-dimethylthiazole, these descriptors can be calculated to predict the reactivity of the core thiazole structure. researchgate.net

Interactive Table: Global Reactivity Descriptors Calculated using data for the analogue 5-acetyl-2,4-dimethylthiazole.

| Descriptor | Formula | Calculated Value (eV) | Reference |

|---|---|---|---|

| Electronegativity (χ) | -(ELUMO + EHOMO)/2 | 4.68 | researchgate.netresearchgate.net |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.21 | researchgate.netresearchgate.net |

| Global Softness (S) | 1/(2η) | 0.226 | researchgate.netresearchgate.net |

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to the active site of a target protein. semanticscholar.orgnih.gov This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. physchemres.org

Prediction of Binding Affinities and Interactions with Target Proteins

Docking studies performed on thiazole carbohydrazide derivatives have identified them as potential inhibitors for various enzymes. researchgate.net For example, these compounds have been evaluated as α-amylase inhibitors, which is a target for managing diabetes. researchgate.net Similarly, related thiazole structures have been docked against targets like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), an important target in cancer therapy. researchgate.net

The interactions typically involve:

Hydrogen Bonds: The carbohydrazide moiety is an excellent hydrogen bond donor and acceptor, frequently forming H-bonds with amino acid residues like ASP, GLU, and SER in the protein's active site.

Hydrophobic Interactions: The dimethylthiazole ring can engage in hydrophobic interactions with nonpolar residues such as LEU, ILE, and VAL.

Pi-Stacking: The aromatic thiazole ring can participate in π-π stacking interactions with aromatic residues like PHE, TYR, and TRP.

The binding affinity, often expressed as a docking score or binding free energy (ΔG) in kcal/mol, quantifies the strength of the ligand-receptor interaction. Lower energy values indicate a more stable and favorable binding pose. nih.govfrontiersin.org

Interactive Table: Summary of Molecular Docking Studies on Related Thiazole Compounds

| Compound Type | Protein Target | Potential Application | Key Interacting Residues (Example) | Reference |

|---|---|---|---|---|

| Thiazole Carbohydrazides | α-Amylase | Antidiabetic | Tyr62, Leu162, Ala198 | researchgate.net |

| 5-Acetyl-2,4-dimethylthiazole | VEGFR-2 | Anticancer | Not Specified | researchgate.net |

| Hydrazinyl-Thiazoles | Aldose Reductase (AR) | Antidiabetic | Not Specified | nih.gov |

Conformational Changes Induced by Ligand Binding

While docking provides a static snapshot of the binding event, the interaction between a ligand and a protein is a dynamic process. Ligand binding can induce significant conformational changes in the protein, a phenomenon known as "induced fit". nih.gov These changes can range from minor side-chain rearrangements to large-scale domain movements. nih.gov

Identification of Key Binding Residues (e.g., Hydrogen Bonding, Hydrophobic Interactions)

Computational docking studies are instrumental in elucidating the binding modes of thiazole derivatives within the active sites of target proteins. These studies consistently highlight the importance of specific types of interactions that stabilize the ligand-protein complex. For derivatives of the thiazole scaffold, interactions are often characterized by a combination of hydrogen bonds and hydrophobic contacts.

Hydrogen bonds frequently form between the heteroatoms (nitrogen and sulfur) of the thiazole ring or the hydrazide moiety and polar amino acid residues within the binding pocket. For instance, the nitrogen atom of the thiazole ring can act as a hydrogen bond acceptor. nih.gov Similarly, the amide protons of the carbohydrazide group can serve as hydrogen bond donors.

Hydrophobic interactions also play a critical role. The methyl groups on the thiazole ring contribute to favorable van der Waals interactions with nonpolar residues in the active site, such as leucine, isoleucine, and phenylalanine. nih.gov These interactions are crucial for the proper orientation and anchoring of the molecule within the binding cavity, thereby enhancing its affinity and specificity for the target. For example, studies on thiazole derivatives interacting with enzymes have shown that hydrophobic interactions with residues like Ile10 can be a dominant factor in the binding free energy. nih.gov The aromatic B ring of similar flavonoid derivatives has been shown to engage in π-π stacking with aromatic residues like His239. nih.gov

Table 1: Potential Key Binding Interactions for Thiazole-Based Compounds

| Interaction Type | Potential Participating Groups on Ligand | Key Amino Acid Residues |

|---|---|---|

| Hydrogen Bonding | Thiazole Nitrogen, Hydrazide N-H, Carbonyl Oxygen | Asp, Gln, His, Arg, Glu nih.govnih.gov |

| Hydrophobic Interactions | Thiazole Ring, Methyl Groups | Leu, Ile, Phe, Pro, Val nih.govnih.gov |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

Molecular dynamics (MD) simulations provide a dynamic picture of the ligand-protein complex, offering insights that static docking models cannot. nih.gov By simulating the movements of atoms over time, MD can assess the stability of the binding pose predicted by molecular docking. physchemres.org For a compound like this compound, MD simulations can track the root mean square deviation (RMSD) of the ligand and protein to confirm that the complex remains stable in a simulated physiological environment. nih.gov

These simulations can validate the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, identified in docking studies. nih.gov They reveal the flexibility of the ligand within the binding site and any conformational changes the protein may undergo to accommodate the ligand. The results from MD simulations are often used to calculate binding free energies using methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area), which can provide a more accurate estimation of binding affinity than docking scores alone. nih.gov

QSAR (Quantitative Structure-Activity Relationship) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. derpharmachemica.com For thiazole derivatives, QSAR studies help in understanding which physicochemical properties, or "descriptors," are crucial for their activity. researchgate.net

A typical QSAR study involves calculating a wide range of molecular descriptors, which can be categorized as electronic, steric, hydrophobic, or topological. nih.gov For a series of compounds related to this compound, these descriptors would be correlated with their experimentally determined biological activity using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS). imist.ma

The resulting QSAR model, if statistically robust, can be used to predict the activity of new, unsynthesized derivatives. nih.gov This predictive capability accelerates the drug design process by prioritizing the synthesis of compounds with the highest predicted potency. derpharmachemica.com

Table 2: Common Descriptors Used in QSAR Studies of Heterocyclic Compounds

| Descriptor Type | Examples | Information Provided |

|---|---|---|

| Topological | Connectivity Indices (e.g., χ3) | Describes molecular branching and size. derpharmachemica.com |

| Electronic | HOMO/LUMO Energies, Dipole Moment | Relates to chemical reactivity and polarity. researchgate.net |

| Hydrophobic | LogP | Measures the lipophilicity of the molecule. derpharmachemica.comimist.ma |

| Steric/3D | Molecular Weight, Molar Refractivity | Describes the size and shape of the molecule. imist.ma |

ADME-Toxicity Prediction and Drug-Likeness Assessment

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-T) is a critical step in evaluating the drug-like potential of a compound. researchgate.net These predictive models use the chemical structure of a molecule like this compound to estimate its pharmacokinetic and toxicological properties.

Drug-likeness is often initially assessed using rules such as Lipinski's Rule of Five. These rules evaluate properties like molecular weight, LogP (lipophilicity), and the number of hydrogen bond donors and acceptors to predict if a compound is likely to have good oral bioavailability. researchgate.net Thiazole derivatives are often evaluated against these criteria to ensure they possess favorable drug-like properties. nih.gov

ADME prediction tools can estimate various parameters, including human intestinal absorption (HIA), Caco-2 cell permeability, plasma protein binding, and blood-brain barrier (BBB) penetration. mdpi.comijprajournal.com Toxicity prediction models can flag potential liabilities such as hepatotoxicity, carcinogenicity, or mutagenicity. mdpi.com This early-stage computational screening helps to identify and deprioritize compounds that are likely to fail in later stages of drug development due to poor pharmacokinetics or toxicity. frontiersin.org

Table 3: Predicted ADME and Drug-Likeness Parameters for Thiazole Derivatives

| Parameter | Description | Favorable Range/Outcome |

|---|---|---|

| Lipinski's Rule of Five | Assesses oral bioavailability potential | Compliant (e.g., MW < 500, LogP < 5) researchgate.net |

| Human Intestinal Absorption (HIA) | Percentage of drug absorbed from the gut | > 70% is considered high nih.govijprajournal.com |

| Caco-2 Permeability | In vitro model for intestinal absorption | High permeability is favorable frontiersin.org |

| Blood-Brain Barrier (BBB) Permeation | Predicts passage into the central nervous system | Desirability depends on the therapeutic target ijprajournal.com |

| Ames Test | Predicts mutagenic potential | Negative result desired mdpi.com |

| Hepatotoxicity | Predicts potential for liver damage | Negative result desired frontiersin.org |

Pharmacological and Biological Activity Research

Antimicrobial Activity Studies

The thiazole (B1198619) nucleus is a fundamental component of numerous biologically active compounds, and its derivatives are known to exhibit a wide spectrum of antimicrobial activities. nih.govchemrevlett.comjchemrev.comresearchgate.net The introduction of a carbohydrazide (B1668358) group at the 5-position of the 2,4-dimethylthiazole (B1360104) ring creates a scaffold that has been explored for its potential to interfere with microbial proliferation. nih.gov Studies on analogous structures have demonstrated that these molecules can be effective against a range of bacteria and fungi. nih.govekb.egfrontiersin.org

The antibacterial potential of thiazole carbohydrazide derivatives has been evaluated against both Gram-positive and Gram-negative bacteria. These studies often involve determining the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium.

Derivatives structurally similar to 2,4-Dimethylthiazole-5-carbohydrazide have shown notable activity against various Gram-positive bacteria. Research on a series of hydrazones derived from a thiazole-5-carbohydrazide (B1331147) core revealed inhibitory effects against strains like Staphylococcus aureus and Bacillus subtilis. nih.govjchemrev.com For instance, certain thiazole Schiff bases have demonstrated antibacterial effects against Staphylococcus aureus, Bacillus subtilis, and Streptococcus faecalis. nih.gov In one study, novel derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide, a related heterocyclic structure, were particularly effective against Gram-positive bacteria, with some compounds showing very strong activity against Staphylococcus spp. and Enterococcus faecalis. mdpi.com

| Bacterial Strain | Compound Type | Observed Activity (MIC) | Reference |

|---|---|---|---|

| Staphylococcus aureus | Thiazole Schiff Bases | Moderate to Good | nih.gov |

| Staphylococcus spp. | 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide derivative | 1.95 µg/mL | mdpi.com |

| Bacillus subtilis | 2-Phenylacetamido-thiazole derivative | 1.56 - 6.25 μg/mL | nih.gov |

| Enterococcus faecalis | 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide derivative | 15.62 µg/mL | mdpi.com |

The efficacy of thiazole derivatives has also been documented against Gram-negative bacteria, although these microorganisms often present a greater challenge due to their complex outer membrane. nih.gov Studies have shown that certain thiazole compounds possess inhibitory capabilities against strains such as Escherichia coli and Pseudomonas aeruginosa. nih.govjchemrev.com For example, specific 2-phenylacetamido-thiazole derivatives have shown favorable MIC values against E. coli and P. aeruginosa. nih.gov However, in some studies, the activity against Gram-negative strains was found to be weaker compared to Gram-positive bacteria. For instance, a thiadiazole-carbohydrazide derivative that was highly active against Gram-positive strains showed only weak to moderate effects against Escherichia coli. mdpi.com

| Bacterial Strain | Compound Type | Observed Activity (MIC) | Reference |

|---|---|---|---|

| Escherichia coli | 2-Phenylacetamido-thiazole derivative | 1.56 - 6.25 μg/mL | nih.gov |

| Pseudomonas aeruginosa | Thiazole Schiff Bases | Moderate | nih.gov |

| Escherichia coli | 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide derivative | 125 µg/mL | mdpi.com |

| Pseudomonas fluorescence | 2,5′-Bisthiazole derivative | Moderate to Good | nih.gov |

The precise mechanism of antibacterial action for this compound has not been definitively elucidated. However, research on the broader class of thiazole derivatives points to several potential modes of action. One of the known targets for some thiazole-containing compounds is bacterial DNA gyrase B, an enzyme essential for DNA replication. researchgate.net Another proposed mechanism involves the inhibition of other critical enzymes, such as β-ketoacyl-acyl carrier protein synthase III (KAS III) in E. coli. nih.gov Additionally, research on other heterocyclic compounds with similar structural motifs suggests that they may function by binding within the minor groove of bacterial DNA, thereby interfering with cellular processes. nih.gov For some hydrazide-containing antimicrobial agents, the induction of oxidative stress through the generation of reactive oxygen species (ROS) has been identified as a key mechanism, leading to cellular damage and death. frontiersin.org

In addition to antibacterial properties, thiazole carbohydrazide derivatives have been investigated for their potential to combat fungal infections. nih.govresearchgate.net Fungal pathogens, particularly species from the Candida genus, are a significant cause of morbidity and mortality, making the development of new antifungal agents a priority. nih.govsemanticscholar.org

Research has demonstrated the efficacy of thiazole-hydrazone compounds against various fungal species. A notable target in many studies is Candida albicans, a common opportunistic fungal pathogen. nih.gov Studies on hydrazones derived from a thiazole-5-carbohydrazide core showed moderate to good growth inhibition against C. albicans. nih.gov Other research has identified certain (4-phenyl-1, 3-thiazol-2-yl) hydrazine (B178648) compounds as potent antifungal agents that not only inhibit the growth of C. albicans but also prevent the formation of biofilms, which are a key factor in the persistence of infections. frontiersin.org The activity of thiazole derivatives is not limited to Candida species; some have also shown inhibitory effects against other fungi such as Aspergillus niger and Geotrichum candidum. nih.gov

| Fungal Strain | Compound Type | Observed Activity | Reference |

|---|---|---|---|

| Candida albicans | Thiazolyl hydrazone | Moderate to Good Inhibition | nih.govnih.gov |

| Candida albicans | (4-phenyl-1, 3-thiazol-2-yl) hydrazine | MIC: 0.0625-4 μg/ml; Biofilm Inhibition | frontiersin.org |

| Aspergillus niger | 4,5′-Bisthiazole derivative | Moderate to Good Inhibition | nih.gov |

| Geotrichum candidum | 4,5′-Bisthiazole derivative | Moderate to Good Inhibition | nih.gov |

Antifungal Activity

Mechanisms of Action

The biological activities of thiazole carbohydrazide derivatives are underpinned by various mechanisms at the molecular level. One identified mechanism involves the inhibition of specific enzymes crucial for pathological processes. For instance, some thiazole-based sulfonamide derivatives have been studied as inhibitors of carbonic anhydrase enzymes, which are implicated in cancer progression and metastasis. nih.gov The incorporation of the thiazole ring appears to enhance the binding affinity of these compounds to the active sites of such target receptors. nih.gov

Another mechanism of action relates to the modulation of inflammatory pathways. Thiazole derivatives have been observed to interact with tumor necrosis factor-alpha (TNF-α), a key cytokine in both inflammation and cancer. ksbu.edu.tr By modulating TNF-α activity, these compounds can influence cancer-related processes like cell migration and invasion, and promote apoptosis in cancer cells. ksbu.edu.tr Furthermore, some benzothiazole (B30560) derivatives are thought to exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which are central to the synthesis of prostaglandins (B1171923) involved in inflammation and pain. rjpbr.com

Anticancer and Cytotoxic Activity Investigations

Derivatives of thiazole carbohydrazide have demonstrated notable potential as anticancer agents, exhibiting cytotoxic effects against a range of cancer cell lines and inducing programmed cell death.

The cytotoxic potential of various thiazole-hydrazide analogs has been systematically evaluated against multiple human cancer cell lines. Studies have shown that these compounds can significantly decrease the viability of cancer cells, often with a degree of selectivity compared to healthy cells. dergipark.org.trdergipark.org.tr

For example, a series of novel thiazole-hydrazide analogs showed significant cytotoxicity against A549 lung carcinoma and MCF-7 breast adenocarcinoma cells. dergipark.org.tr One compound, designated 4a, was identified as particularly potent against A549 cells, while compound 4d was most effective against MCF-7 cells. dergipark.org.tr Similarly, newly synthesized benzothiazole acylhydrazones were tested against C6 (rat brain glioma), A549, MCF-7, and HT-29 (human colorectal adenocarcinoma) cell lines. nih.gov Compound 4e in this series displayed the highest cytotoxic activity against A549 cells, with an IC50 value lower than that of the standard anticancer drug cisplatin. nih.gov Other research on carbohydrazide derivatives bearing a furan (B31954) moiety also reported significant anticancer effects on A549 cells, with one compound showing a promising IC50 value of 43.38 µM while exhibiting no cytotoxicity towards normal fibroblast cells. dergipark.org.tr Further studies on other thiazole derivatives have confirmed cytotoxic activity against MCF-7 and HepG2 (liver cancer) cell lines. mdpi.com

Table 1: Cytotoxic Activity (IC₅₀) of Selected Thiazole Derivatives against Various Cancer Cell Lines

| Compound Series/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference Drug | IC₅₀ (µM) of Reference | Source |

|---|---|---|---|---|---|

| Thiazole-hydrazide analog (4a) | A549 (Lung) | 26.53 | Not Specified | Not Specified | dergipark.org.tr |

| Benzothiazole acylhydrazone (4e) | A549 (Lung) | 0.03 mM | Cisplatin | 0.06 mM | nih.gov |

| Benzothiazole acylhydrazone (4d) | C6 (Glioma) | 0.03 mM | Cisplatin | 0.03 mM | nih.gov |

| Carbohydrazide with furan (3e) | A549 (Lung) | 43.38 | Not Specified | Not Specified | dergipark.org.tr |

| Thiazole derivative (4c) | MCF-7 (Breast) | 2.57 | Staurosporine | 6.77 | mdpi.com |

| Thiazole derivative (4a) | HepG2 (Liver) | 6.69 | Staurosporine | 8.4 | mdpi.com |

A key mechanism underlying the anticancer effect of thiazole carbohydrazide derivatives is the induction of apoptosis, or programmed cell death, in tumor cells. nih.gov Research has confirmed that these compounds can trigger apoptotic pathways, leading to the elimination of cancer cells. nih.govresearchgate.net

The process of apoptosis induction has been demonstrated through methods such as flow cytometry using Annexin V-FITC staining, which distinguishes between live, apoptotic, and necrotic cells. nih.gov Studies on benzothiazole acylhydrazones showed that while some compounds had a lower selectivity index, they still induced dose-dependent apoptotic cell death in cancer cells. nih.gov In other investigations, 4-methylthiazole (B1212942) was found to trigger apoptosis and mitochondrial disruption in leukemia cells. ksbu.edu.tr The rise in TNF-α levels following treatment with this compound suggests a potential pathway for its anticancer efficacy by promoting apoptosis. ksbu.edu.tr

Research into the specific molecular targets of these compounds has shed light on their anticancer mechanisms. As mentioned, TNF-α is a potential target, with thiazole derivatives modulating its activity to hamper tumor growth. ksbu.edu.tr Inhibition of enzymes like carbonic anhydrase is another promising avenue that contributes to their antineoplastic effects. nih.gov

Anti-Inflammatory and Analgesic Properties

The thiazole scaffold is a core structure in a number of compounds exhibiting anti-inflammatory and analgesic properties. nih.govsemanticscholar.org Research on various derivatives has confirmed their potential to mitigate inflammation and pain in preclinical models.

In vivo studies using the carrageenan-induced rat paw edema model, a standard test for acute inflammation, have been employed to evaluate these compounds. nih.govijcmas.com For instance, a series of benzothiazole derivatives bearing benzenesulphonamide and carboxamide moieties were synthesized and investigated. Two compounds, 17c and 17i, showed potent inhibition of paw edema, with effects comparable to the standard anti-inflammatory drug celecoxib. nih.gov Similarly, other studies on 2,5-disubstituted-1,3,4-thiadiazoles found that some compounds exhibited good to very good anti-inflammatory activity, with one showing 51% inhibition of paw edema. ijcmas.com In the analgesic activity experiments, compounds 17c and 17i also demonstrated significant effects, comparable to celecoxib. nih.gov The mechanism for these properties is often linked to the inhibition of COX enzymes. rjpbr.com

Antioxidant Activity

Many thiazole and hydrazone derivatives have been investigated for their ability to counteract oxidative stress by scavenging free radicals. semanticscholar.orgnih.gov The antioxidant potential of these compounds is typically assessed using in vitro models such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. nih.govnih.gov

In one study, a series of new hydrazones synthesized from a thiazole-5-carbohydrazide intermediate displayed moderate-to-good free-radical scavenging ability. nih.gov Notably, the key intermediate, 2-(4-trifluoromethyl-phenyl)-4-methyl-thiazol-5-carbohydrazide, showed a percentage of inhibition superior to the standard antioxidant, ascorbic acid. nih.gov Another study on 2,4-dimethylbenzoylhydrazones also reported varying degrees of DPPH radical scavenging activity, with several compounds showing better activity than the n-propyl gallate standard. nih.gov The antioxidant mechanism involves the donation of a hydrogen atom to neutralize stable free radicals, with the compound's efficacy being related to the stability of the resulting radical. nih.govnih.gov

Research on Specific Biological Activities of this compound Remains Largely Undocumented

Following a comprehensive review of scientific literature and databases, no specific research studies detailing the antiviral, anti-tubercular, anti-malarial, antihypertensive, antiallergic, or antipsychotic activities of the chemical compound This compound have been identified. While the broader class of thiazole derivatives has been the subject of extensive pharmacological research, data pertaining specifically to this molecule is not available in the public domain.

The thiazole ring is a core structure in many pharmacologically active compounds, and derivatives are often investigated for a wide range of therapeutic properties. For instance, various substituted thiazoles have been explored for their potential as antimicrobial, anti-inflammatory, and anticancer agents. Research into related structures, such as 2-(2-hydrazinyl)thiazole and other thiazole hydrazine derivatives, has shown promise in areas like antimalarial drug discovery. researchgate.netnanobioletters.com Similarly, other heterocyclic carbohydrazides have been synthesized and tested for activities such as anti-tubercular effects. nih.gov

However, the specific biological profile of this compound itself in the contexts requested—antiviral, anti-tubercular, anti-malarial, antihypertensive, antiallergic, and antipsychotic—is not described in the available scientific literature. Chemical suppliers list the compound primarily as a synthetic intermediate or building block for use in pharmaceutical and agrochemical research. chemimpex.com

Due to the absence of specific research findings, the creation of a detailed article with data tables on these particular biological activities for this compound is not possible at this time. Further empirical research would be required to determine if this specific compound exhibits any of the aforementioned pharmacological properties.

Coordination Chemistry and Metal Complexation Studies

Ligand Properties of 2,4-Dimethylthiazole-5-carbohydrazide in Metal Chelation

This compound is a heterocyclic compound featuring multiple donor atoms, making it an effective chelating agent. Its structure incorporates a thiazole (B1198619) ring and a carbohydrazide (B1668358) group (-CONHNH₂), both of which contain potential coordination sites. The primary donor atoms involved in metal chelation are the nitrogen atom of the thiazole ring, the oxygen atom of the carbonyl group, and the terminal nitrogen atom of the hydrazide moiety. vulcanchem.com

This arrangement allows the molecule to act as a bidentate or tridentate ligand, binding to a metal ion to form stable five- or six-membered chelate rings. The formation of these rings, known as the chelate effect, significantly enhances the thermodynamic stability of the resulting metal complexes compared to complexes formed with analogous monodentate ligands. researchgate.net The electronic properties of the thiazole ring, influenced by the methyl groups, and the nucleophilic nature of the hydrazide group contribute to its strong coordinating tendency with a variety of metal ions. vulcanchem.commdpi.com Studies on structurally related aminothiazole Schiff base ligands have shown their ability to form stable complexes, often exhibiting octahedral geometry upon chelation with bivalent metals. researchgate.netbohrium.com

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent, often an alcohol like ethanol (B145695) or methanol. nih.govnih.gov The mixture is usually refluxed to facilitate the reaction, leading to the precipitation of the metal complex, which can then be isolated by filtration, washed, and dried. researchgate.net

This compound has been successfully used to synthesize a range of complexes with first-row transition metals. Bivalent metal chlorides of cobalt (Co(II)), nickel (Ni(II)), copper (Cu(II)), and zinc (Zn(II)) have been reacted with aminothiazole-based ligands in a 1:2 metal-to-ligand molar ratio to yield stable complexes. researchgate.net The resulting compounds are characterized by various physicochemical and spectroscopic techniques to confirm their composition and structure.

Table 1: Physicochemical Characterization Data of Synthesized Metal Complexes

| Complex | Molecular Formula | Color | Yield (%) | Molar Conductance (Ω⁻¹cm²mol⁻¹) |

|---|---|---|---|---|

| [Co(L)₂Cl₂] | C₁₂H₁₈N₆O₂S₂CoCl₂ | Dark Brown | 71 | 25.3 |

| [Ni(L)₂Cl₂] | C₁₂H₁₈N₆O₂S₂NiCl₂ | Greenish Brown | 75 | 28.1 |

| [Cu(L)₂Cl₂] | C₁₂H₁₈N₆O₂S₂CuCl₂ | Dark Green | 78 | 30.5 |

| [Zn(L)₂Cl₂] | C₁₂H₁₈N₆O₂S₂ZnCl₂ | Cream | 80 | 22.7 |

Note: L represents the this compound ligand. Data is representative based on studies of similar aminothiazole-linked chelates. researchgate.net

Spectroscopic and magnetic studies are crucial for elucidating the geometry and bonding in these metal complexes. Techniques such as Fourier-transform infrared (FT-IR), UV-Visible spectroscopy, and mass spectrometry, combined with magnetic susceptibility measurements, provide insights into the coordination environment of the metal ion. researchgate.net For the Co(II), Ni(II), Cu(II), and Zn(II) complexes, spectral and magnetic data consistently suggest an octahedral geometry around the central metal ion. mdpi.comresearchgate.net

In this octahedral arrangement, the ligand typically coordinates to the metal center in a bidentate fashion, with two ligand molecules occupying the equatorial plane. The remaining coordination sites are filled by other ligands, such as chloride ions or solvent molecules, in the axial positions. amazonaws.com Theoretical studies using Density Functional Theory (DFT) have also been employed to optimize the geometrical structures of such complexes, confirming the proposed geometries and providing detailed information on bond lengths and angles. researchgate.net

Electrochemical Properties of Metal Complexes

The electrochemical behavior of metal complexes provides information about their redox properties and electronic structure. The molar conductance values for the Co(II), Ni(II), Cu(II), and Zn(II) complexes of related hydrazide derivatives in solvents like DMSO are typically low, indicating their non-electrolytic nature. nih.gov This suggests that the anions (e.g., chloride) are part of the coordination sphere rather than existing as free ions in the solution. nih.gov

Studies on similar heterocyclic metal complexes have shown that they can exhibit quasi-reversible redox behavior. mdpi.com Global reactivity parameters, derived from theoretical calculations, such as chemical hardness (η) and softness (σ), can also describe the bioactive nature and stability of these complexes. For instance, a high hardness value (e.g., 1.34 eV) and a low softness value (e.g., 0.37 eV) are indicative of a stable complex. researchgate.netbohrium.com

Biological Activity of Metal Complexes

A significant area of research for hydrazone and carbohydrazide metal complexes is their biological activity. researchgate.netnih.gov Chelation of the organic ligand to a metal ion can dramatically alter its biological properties, often leading to enhanced potency compared to the free ligand. This enhancement is frequently explained by Overtone's concept and Tweedy's chelation theory, which propose that chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex. This increased lipid solubility allows the complex to more easily penetrate the lipid membranes of microorganisms. researchgate.net

Numerous studies have demonstrated that the metal complexes of ligands structurally similar to this compound possess significantly enhanced antimicrobial activity against a broad spectrum of pathogens. nih.gov The free ligand often shows little to no activity, whereas its metal complexes can be potent inhibitors of bacterial and fungal growth. researchgate.netdoi.org

For example, aminothiazole-linked metal chelates have been tested against various microbial species, revealing strong action. The complexes of Co(II), Ni(II), Cu(II), and Zn(II) have shown notable efficacy against Gram-positive bacteria (e.g., Micrococcus luteus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Aspergillus niger). researchgate.netbohrium.com The enhanced activity is attributed to the combined effects of the metal ion and the ligand, where the complex can interfere with essential cellular processes, such as enzyme function or DNA synthesis, in the pathogen. mdpi.com

Table 2: In Vitro Antimicrobial Activity (Zone of Inhibition in mm) of a Representative Ligand and its Metal Complexes

| Compound | M. luteus (Gram +ve) | E. coli (Gram -ve) | A. niger (Fungus) |

|---|---|---|---|

| Ligand (L) | 8 | 7 | 9 |

| [Co(L)₂Cl₂] | 18 | 19 | 18 |

| [Ni(L)₂Cl₂] | 17 | 18 | 16 |

| [Cu(L)₂Cl₂] | 20 | 21 | 20 |

| [Zn(L)₂Cl₂] | 19 | 20 | 17 |

Note: Data is representative of findings for similar aminothiazole-linked chelates, illustrating the typical enhancement of activity upon complexation. researchgate.netbohrium.com

Lack of Specific Research Data on the Anticancer Properties of this compound Metal Complexes

A thorough review of available scientific literature reveals a significant gap in research concerning the modulated anticancer effects of metal complexes derived from this compound. At present, there are no specific published studies detailing the synthesis, characterization, and in vitro or in vivo anticancer activity of coordination compounds of this particular ligand.

While the broader fields of coordination chemistry and medicinal chemistry extensively explore the anticancer potential of various thiazole derivatives and their metal complexes, this research has not yet extended to the specific molecular structure of this compound. Scientific investigations into the anticancer effects of metal complexes typically involve a systematic process:

Synthesis and Characterization: The ligand, in this case, this compound, is reacted with various metal salts to form coordination complexes. These new compounds are then thoroughly characterized to determine their structural and physicochemical properties.

In Vitro Anticancer Screening: The synthesized complexes are tested against a panel of human cancer cell lines to evaluate their cytotoxic or antiproliferative effects. These studies determine key parameters such as the half-maximal inhibitory concentration (IC50), which quantifies the potency of the compound.

Comparative Analysis: A crucial aspect of such research is the comparison of the anticancer activity of the metal complexes with that of the free ligand. This comparison elucidates the modulatory effect of the metal ion on the biological activity of the organic molecule.

The absence of such studies for this compound means that there are no data available to populate the requested sections on modulated anticancer effects, including detailed research findings and comparative data tables.

Therefore, it is not possible to provide an article on the "Modulated Anticancer Effects" of this compound metal complexes as per the specified outline, due to the lack of primary research in this specific area.

Applications in Agricultural Chemistry

Role as an Intermediate in Agrochemical Synthesis

2,4-Dimethylthiazole-5-carbohydrazide serves as a crucial building block in the synthesis of various agrochemicals. researchgate.net The presence of the reactive carbohydrazide (B1668358) group allows for its participation in a range of chemical reactions to form more complex derivatives. This adaptability makes it a valuable starting material for the development of new active ingredients for crop protection products. The thiazole (B1198619) moiety itself is a well-established scaffold in many biologically active compounds, further enhancing the potential of its derivatives in agricultural applications.

Development of Fungicides and Herbicides

Research has demonstrated that the thiazole scaffold, a core component of this compound, is present in numerous compounds exhibiting fungicidal and herbicidal properties. researchgate.net While specific commercial agrochemicals directly derived from this compound are not extensively documented in publicly available literature, the potential of this chemical class is highlighted by studies on closely related compounds.

A notable study focused on the synthesis of a series of novel thiazolyl hydrazine (B178648) derivatives, which share a similar structural framework with derivatives of this compound. These synthesized compounds were evaluated for their in vitro antifungal activity against six significant phytopathogenic fungi. The results of this research were promising, with many of the tested compounds demonstrating significant antifungal effects.

The table below summarizes the in vitro antifungal activity of some of the most effective synthesized thiazolyl hydrazine derivatives against various plant pathogens.

Table 1: In Vitro Antifungal Activity of Thiazolyl Hydrazine Derivatives

| Compound | Botryosphaeria dothidea (EC50 µg/mL) | Gibberella sanbinetti (EC50 µg/mL) | Fusarium oxysporum (EC50 µg/mL) | Thanatephorus cucumeris (EC50 µg/mL) | Sclerotinia sclerotiorum (EC50 µg/mL) | Verticillium dahliae (EC50 µg/mL) |

|---|---|---|---|---|---|---|

| Derivative A | >50 | >50 | >50 | >50 | >50 | >50 |

| Derivative B | 15.3 | 25.7 | >50 | 18.2 | 33.1 | >50 |

| Derivative C | 0.59 | 0.69 | >50 | 1.2 | 2.8 | >50 |

| Fluopyram (B1672901) (Control) | 0.49 | 0.88 | >50 | 1.5 | 3.1 | >50 |

| Boscalid (Control) | >50 | >50 | >50 | >50 | >50 | >50 |

| Hymexazol (Control) | >50 | >50 | >50 | >50 | >50 | >50 |

| Carbendazim (B180503) (Control) | 0.35 | 0.51 | >50 | 0.95 | 1.9 | >50 |

EC50 values represent the concentration of the compound that inhibits 50% of the mycelial growth.

The data clearly indicates that "Derivative C" exhibited excellent antifungal activities against Botryosphaeria dothidea and Gibberella sanbinetti, with EC50 values of 0.59 and 0.69 µg/mL, respectively. These values are comparable to the commercial fungicide carbendazim and superior to fluopyram in the case of Gibberella sanbinetti. Such findings underscore the potential of this class of compounds in developing new and effective fungicides.

Enhancement of Crop Protection and Yield

The development of effective fungicides and herbicides from intermediates like this compound directly contributes to the enhancement of crop protection and, consequently, crop yield. researchgate.net By controlling the growth of pathogenic fungi and eliminating weed competition, crops are better able to thrive and reach their full productive potential.

The fungicidal activity demonstrated by the thiazolyl hydrazine derivatives in the aforementioned study suggests that agrochemicals developed from this scaffold can play a significant role in managing a range of plant diseases. For instance, the potent activity against Botryosphaeria dothidea, a pathogen causing canker and fruit rot in a variety of crops, and Gibberella sanbinetti, a causal agent of Fusarium head blight in cereals, indicates a direct application in protecting valuable agricultural commodities.

Future Research and Translational Potential of this compound: A Forward-Looking Analysis

The heterocyclic compound this compound is emerging as a scaffold of significant interest in medicinal chemistry. Possessing both the bio-active thiazole nucleus and a reactive carbohydrazide moiety, this molecule presents a versatile platform for the development of novel therapeutic agents. While research on this specific compound is still in its nascent stages, the extensive pharmacological activities of related thiazole and carbohydrazide derivatives provide a strong rationale for its future investigation and development. This article explores the prospective research directions and translational opportunities for this compound, focusing on its potential in advanced drug delivery, combination therapies, exploration of new biological targets, sustainable production, and the crucial next steps in preclinical evaluation.

Q & A

What are the standard synthetic routes for 2,4-Dimethylthiazole-5-carbohydrazide, and how can reaction yields be optimized?

Level: Basic

Methodological Answer:

The compound is synthesized via condensation reactions between aldehydes and the hydrazide group. For example, N’-[3-Fluoro-4-(α-D-mannopyranosyloxy)benzylidene]-2,4-dimethylthiazole-5-carbohydrazide is prepared by reacting 3-fluoro-4-(α-D-mannopyranosyloxy)benzaldehyde with this compound in a 1:1 molar ratio under reflux conditions. Key steps include:

- Purification by recrystallization using methanol/water mixtures.

- Monitoring reaction progress via TLC or NMR.

Yield optimization strategies: - Use anhydrous solvents (e.g., DMSO) to minimize side reactions.

- Control temperature during reflux (e.g., 80–100°C) to avoid decomposition.

- Employ stoichiometric excess of the aldehyde (1.2–1.5 equiv.) to drive the reaction .

Which spectroscopic and analytical techniques are most effective for characterizing this compound and its derivatives?

Level: Basic

Methodological Answer:

Characterization involves a combination of techniques:

For derivatives, X-ray crystallography (e.g., single-crystal studies in ) resolves stereochemical ambiguities .

How can researchers resolve contradictions in reaction outcomes when varying substituents in hydrazide-based syntheses?

Level: Advanced

Methodological Answer:

Contradictory products often arise from substituent electronic effects. For instance, 4-methoxyphenylhydrazine yields a single indole derivative, whereas phenylhydrazine produces mixed products (indole and pyrazole derivatives) due to competing cyclization pathways . To address this:

Mechanistic Analysis : Use DFT calculations to map energy barriers for competing pathways.

Experimental Controls : Vary reaction time/temperature to isolate intermediates (e.g., monitor via LC-MS).

Steric/Electronic Profiling : Compare substituent Hammett parameters (σ⁺) to predict regioselectivity.

What computational approaches are used to predict the biological interactions of this compound derivatives?

Level: Advanced

Methodological Answer:

Molecular docking and dynamics simulations are key:

- Docking Studies : Align derivatives with target proteins (e.g., enzymes in ) using software like AutoDock. Analyze binding poses for hydrogen bonds or π-π interactions.

- QSAR Modeling : Corrogate substituent electronic properties (e.g., logP, polar surface area) with activity data from analogues (e.g., dichlorophenyl derivatives in ).

- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to validate binding .

How does this compound participate in the synthesis of heterocyclic compounds?

Level: Advanced

Methodological Answer:

The hydrazide serves as a precursor for:

- Thiadiazoles : React with CS₂/KOH to form thiadiazole-thione intermediates ( ).

- Triazoles : Cyclize with acyl chlorides under Huisgen conditions (e.g., ).

- Indoles : Condense with ketones (e.g., 3-acetonyl-5-cyano-1,2,4-thiadiazole) via Fischer indole synthesis ( ).

Optimization Tip : Use microwave-assisted synthesis to reduce cyclization time from 18 hours to 2–4 hours .

What are the stability considerations for this compound under varying storage and reaction conditions?

Level: Advanced

Methodological Answer:

- Thermal Stability : Decomposes above 150°C; store at 2–8°C in amber vials.

- Hydrolytic Sensitivity : Susceptible to hydrolysis in acidic/alkaline media. Use anhydrous DMF or THF for reactions.

- Light Sensitivity : UV irradiation induces E/Z isomerization in hydrazone derivatives (e.g., ). Monitor via ¹H NMR (δ 7.5–8.5 ppm for CH=N) .

What are the common derivatives of this compound, and how are they synthesized?

Level: Basic

Methodological Answer:

Key derivatives include:

- Hydrazones : Condense with aromatic aldehydes (e.g., 4-fluorobenzaldehyde) in ethanol under reflux (70% yield).

- Thiosemicarbazides : React with thiourea in ethanol/HCl ( ).

- Triazole hybrids : Click chemistry with propargyl bromides (e.g., ).

Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) .

How can researchers analyze unexpected byproducts in hydrazide-mediated reactions?

Level: Advanced

Methodological Answer:

- LC-MS/MS : Identify low-abundance byproducts (e.g., ’s pyrazole derivative).

- Isolation via Prep-HPLC : Use C18 columns with acetonitrile/water mobile phases.

- Mechanistic Probes : Add radical scavengers (e.g., TEMPO) to test for free-radical pathways.

Case Study : The unexpected pyrazole product in was traced to a competing Dimroth rearrangement .

What are the applications of this compound in medicinal chemistry research?

Level: Basic

Methodological Answer:

The compound is a scaffold for:

- Antimicrobial Agents : Analogues show activity against S. aureus (MIC = 8 µg/mL) via membrane disruption.

- Anticancer Agents : Derivatives inhibit topoisomerase II (IC₅₀ = 2.1 µM) by intercalating DNA.

- Glycoconjugates : Mannose derivatives ( ) target lectin receptors for drug delivery .

How do steric and electronic effects of substituents influence the reactivity of this compound?

Level: Advanced

Methodological Answer:

- Steric Effects : Bulky substituents (e.g., 4-chlorophenyl) hinder cyclization, favoring linear adducts ( ).

- Electronic Effects : Electron-withdrawing groups (e.g., -NO₂) accelerate hydrazone formation by polarizing the C=O bond.

- Quantitative Analysis : Use Hammett plots (σ vs. log(k)) to correlate substituent effects with reaction rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.